molecular formula C15H21NOS B8779143 2,6-DI-Tert-butyl-4-thiocyanato-phenol CAS No. 3957-71-9

2,6-DI-Tert-butyl-4-thiocyanato-phenol

Cat. No. B8779143
CAS RN: 3957-71-9
M. Wt: 263.4 g/mol
InChI Key: DTXYORKWCOQPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-DI-Tert-butyl-4-thiocyanato-phenol is a useful research compound. Its molecular formula is C15H21NOS and its molecular weight is 263.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-DI-Tert-butyl-4-thiocyanato-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-DI-Tert-butyl-4-thiocyanato-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3957-71-9

Product Name

2,6-DI-Tert-butyl-4-thiocyanato-phenol

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl) thiocyanate

InChI

InChI=1S/C15H21NOS/c1-14(2,3)11-7-10(18-9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,1-6H3

InChI Key

DTXYORKWCOQPMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a three-necked, round bottom 5 L flask, equipped with a mechanical stirrer, gas inlet, thermometer and gas inlet, thermometer and gas outlet, was added 2,6-di-tert-butylphenol (474 g, 2.30 mole), ammonium thiocyanate (76.12 g, 4.83 mole) and methanol (1200 ml). The reaction mixture was stirred and cooled to 0° C. in an ice/salt bath. Maintaining the temperature at 0° to 10° C., chlorine gas was slowly bubbled through the mixture for about 1 hour whereupon the reaction mixture was a heterogeneous yellow color. Ammonia was then bubbled through the reaction for about 1-1/2 hours, maintaining the reaction mixture at a temperature of between 0° to 10° C. The reaction was stirred for an additional hour at 0° C., poured into 2 L of cold distilled water and refrigerated overnight. The aqueous phase was decanted and the solid taken up in methanol, precipitated from water, filtered and dried for 2 days over phosphorous pentoxide. The resulting gummy yellow solid was recrystallized from pentane and dried in vacuo to yield the product as a white powder, m.p. 61.5°-63° C.
Quantity
474 g
Type
reactant
Reaction Step One
Quantity
76.12 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a three-necked, round bottom 5L flask, equipped with a mechanical stirrer, gas inlet, thermometer and gas inlet, thermometer and gas outlet, was added 2,6-di-tert-butylphenol (474 g, 2.30 mole), ammonium thiocyanate (76.12 g, 4.83 mole) and methanol (1200 ml). The reaction mixture was stirred and cooled to 0° C. in an ice/salt bath. Maintaining the temperature at 0° to 10° C., chlorine gas was slowly bubbled through the mixture for about 1 hour whereupon the reaction mixture was a heterogeneous yellow color. Ammonia was then bubbled through the reaction for about 11/2 hours, maintaining the reaction mixture at a temperature of between 0° to 10° C. The reaction was stirred for an additional hour at 0° C., poured into 2 L of cold distilled water and refrigerated overnight. The aqueous phase was decanted and the solid taken up in methanol, precipitated from water, filtered and dried for 2 days over phosphorous pentoxide. The resulting gummy yellow solid was recrystallized from pentane and dried in vacuo to yield the product as a white powder, m.p. 61.5°-63° C.
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
474 g
Type
reactant
Reaction Step Two
Quantity
76.12 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two

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